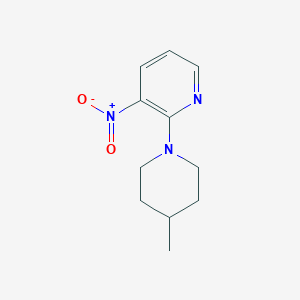
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
Overview
Description
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, also known as MOIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOIC is a heterocyclic organic compound that contains an imidazole ring and an oxane ring.
Scientific Research Applications
Angiotensin II Receptor Antagonism
- Imidazole derivatives, closely related to Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, have been synthesized and evaluated for their antagonistic activities against the angiotensin II receptor. Specifically, 4-(1-hydroxyalkyl)-imidazole derivatives demonstrated strong binding affinity and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of compounds similar to Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate have been studied, providing insights into the structural characteristics and synthesis processes of related chemical entities (Richter et al., 2023).
Corrosion Inhibition
- Derivatives of benzimidazole, which is structurally similar to Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, have been synthesized and their ability to inhibit corrosion on mild steel in sulfuric acid has been assessed. These compounds demonstrated protective layer formation and mixed-type behaviour as corrosion inhibitors (Ammal et al., 2018).
Photochemical Behaviour
- The photochemical behaviour of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions was studied, showing complex reactions involving photorearrangement and hydrolysis (Pfoertner & Daly, 1987).
Catalysis in Transesterification/Acylation Reactions
- N-heterocyclic carbenes derived from imidazoles have been found to be efficient catalysts in transesterification involving various esters and alcohols. This research demonstrates the potential application of similar compounds in catalytic processes (Grasa et al., 2003).
Food and Organism Impact
- The presence and effects of methylglyoxal, which forms compounds like Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, in food and living organisms have been studied, highlighting its role in advanced glycation end-products and potential health implications (Nemet et al., 2006).
properties
IUPAC Name |
methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRLEPDICMOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)

![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)



![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)



![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
